molecular formula C14H21N5O4 B14280476 (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14280476
M. Wt: 323.35 g/mol
InChI Key: JHOZQWHQEVTLAV-FRJWGUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:

  • The purine base consists of a fused pyrimidine and imidazole ring system.
  • The sugar moiety is a ribose sugar (hence the term “nucleoside”).

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.

Chemical Reactions Analysis

Reactions:

    Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.

    Hydrolysis: Removal of protecting groups.

    Phosphorylation: Addition of phosphate groups to the purine base.

Common Reagents and Conditions:

    Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.

    Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.

    Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.

Major Products: The major product is the desired nucleoside analog itself.

Scientific Research Applications

Chemistry:

    Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.

    Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.

    Nucleic Acid Research: They help elucidate RNA and DNA functions.

Biology and Medicine:

    Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).

    Anticancer Drugs: They interfere with cancer cell proliferation.

    Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.

Industry:

    Pharmaceuticals: Nucleoside analogs are essential components of many drugs.

    Biotechnology: Used in gene synthesis and modification.

Mechanism of Action

The compound likely exerts its effects by:

    Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.

    Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.

Properties

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

JHOZQWHQEVTLAV-FRJWGUMJSA-N

Isomeric SMILES

CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.